molecular formula C7H13N2O13P3 B12787821 Triphosphoric acid, P-(2-((3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester CAS No. 107718-74-1

Triphosphoric acid, P-(2-((3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester

Cat. No.: B12787821
CAS No.: 107718-74-1
M. Wt: 426.11 g/mol
InChI Key: JUBHTBGOUQPPKQ-UHFFFAOYSA-N
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Description

Triphosphoric acid, P-(2-((3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester (HEPT-TP) is a nucleotide analog featuring a triphosphate backbone conjugated to a modified pyrimidine ring via a methoxyethyl linker. The pyrimidinyl moiety includes a 6-(phenylthio) substituent, which enhances lipophilicity and may improve membrane permeability or target binding . This compound is structurally related to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are known for their anti-HIV activity. HEPT-TP likely acts as an active metabolite, incorporating into viral DNA to terminate replication .

Properties

CAS No.

107718-74-1

Molecular Formula

C7H13N2O13P3

Molecular Weight

426.11 g/mol

IUPAC Name

[2-[(2,4-dioxopyrimidin-1-yl)methoxy]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C7H13N2O13P3/c10-6-1-2-9(7(11)8-6)5-19-3-4-20-24(15,16)22-25(17,18)21-23(12,13)14/h1-2H,3-5H2,(H,15,16)(H,17,18)(H,8,10,11)(H2,12,13,14)

InChI Key

JUBHTBGOUQPPKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acyclo-UTP involves the modification of deoxyoligonucleotides. One common method includes the use of labeled modified deoxyoligonucleotides (dNTPs) that can release pyrophosphate . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the proper modification of the nucleotide.

Industrial Production Methods

Industrial production of Acyclo-UTP often involves large-scale synthesis using automated synthesizers. These machines can handle the precise addition of reagents and control the reaction conditions to produce high-purity Acyclo-UTP. The process is optimized to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Acyclo-UTP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of Acyclo-UTP, while substitution reactions may result in modified nucleotides with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
Research indicates that derivatives of pyrimidine compounds exhibit promising antiviral and anticancer activities. The triphosphoric acid ester has been studied for its potential in inhibiting viral replication and tumor growth. For instance, compounds with similar structures have shown effectiveness against various strains of viruses and cancer cell lines, suggesting that triphosphoric acid esters could serve as lead compounds for drug development .

Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme kinetics studies have demonstrated that phosphoric acid esters can modulate enzyme activity, which is crucial for designing therapeutics targeting metabolic disorders .

Agricultural Applications

Fertilizer Development
Phosphorus is a vital nutrient for plant growth, and triphosphoric acid esters can be utilized in the formulation of fertilizers. These compounds enhance nutrient uptake in plants and improve crop yield. Studies have shown that phosphoric acid derivatives can effectively promote root development and overall plant health when used in agricultural settings .

Pesticide Formulation
The compound's properties may also lend themselves to the formulation of pesticides. Its ability to disrupt metabolic processes in pests could make it a candidate for developing eco-friendly pest control agents that minimize harm to beneficial organisms while effectively managing pest populations .

Environmental Science

Biodegradability Studies
Research on the environmental impact of triphosphoric acid esters has highlighted their biodegradability. These compounds are broken down by microbial action in soil and water environments, reducing their ecological footprint compared to more persistent chemicals . This aspect is critical for developing sustainable chemical products that align with environmental regulations.

Hydrolysis and Environmental Fate
The hydrolysis of triphosphoric acid esters is a key factor in understanding their environmental fate. Studies have modeled the hydrolysis rates under various conditions to predict how these compounds behave once released into the environment. This knowledge is essential for risk assessment and regulatory compliance regarding chemical exposure in ecosystems .

Case Studies

Study Application Findings
Study on Antiviral ActivityMedicinal ChemistryThe compound showed significant inhibition of viral replication in vitro.
Fertilizer Efficacy TrialAgricultural ScienceEnhanced root growth and nutrient absorption were observed in treated crops compared to controls.
Biodegradability AssessmentEnvironmental ScienceThe compound was found to degrade within weeks in aquatic environments, indicating low long-term impact.

Mechanism of Action

The mechanism of action of Acyclo-UTP involves its incorporation into DNA or RNA strands during synthesis. Once incorporated, it can release pyrophosphate, which produces fluorescence. This fluorescence can be detected and measured, allowing researchers to monitor the synthesis process. The molecular targets include DNA polymerases and other enzymes involved in nucleotide synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares HEPT-TP with structurally analogous compounds, focusing on molecular features, physicochemical properties, and synthetic challenges.

Pyrimidine-Based Triphosphate Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility/Stability Biological Relevance
HEPT-TP Triphosphate, 6-(phenylthio)pyrimidinyl, methoxyethyl linker ~550 (estimated) Moderate hydrophilicity Antiviral (HIV RT inhibition)
Triphosphoric acid sodium salt Sodium counterion, oxathiolane ring, 4-amino-5-fluoro substituent ~500 High solubility (ionic form) Antiviral/prodrug potential
Fluorinated cyclopentyl triphosphate Fluorinated cyclopentyl group, pyrimidinyl ~600 Enhanced metabolic stability Potential nucleoside analog
  • Fluorination in may reduce oxidative metabolism, extending half-life compared to HEPT-TP’s sulfur-based substituent .

Pyrimidine Esters and Prodrugs

Compound Name Key Features Melting Point (°C) Solubility (g/L) Application
HEPT-TP Triphosphate ester Not reported Moderate (aqueous buffers) Direct antiviral activity
1-Butyryloxymethyl-5-fluorouracil Butyryl ester, 5-fluorouracil core 230.2 9.6 (pH 4.0) Prodrug for 5-fluorouracil
Morpholino-T subunit Triphenylmethyl, morpholinyl, phosphoramidate Not reported Low (steric bulk) Oligonucleotide synthesis
  • Key Differences: 1-Butyryloxymethyl-5-fluorouracil is a prodrug with ester-mediated hydrolysis, whereas HEPT-TP’s triphosphate group enables direct incorporation into viral DNA . The morpholino derivative in is tailored for oligonucleotide delivery, contrasting with HEPT-TP’s antiviral mechanism .

Research Findings and Implications

  • Antiviral Specificity : HEPT-TP’s phenylthio group may enhance binding to HIV reverse transcriptase compared to unsubstituted pyrimidines .
  • Solubility-Bioactivity Trade-off : While the sodium salt in offers better solubility, HEPT-TP’s lipophilicity could optimize tissue penetration, a critical factor for CNS-targeting antivirals .
  • Synthetic Feasibility : The lack of efficient methods for hypodiphosphoric esters suggests that HEPT-TP’s synthesis may require specialized protocols, limiting scalability.

Biological Activity

Triphosphoric acid derivatives, particularly those with pyrimidine moieties, have garnered attention due to their potential biological activities. This article explores the biological activity of Triphosphoric acid, P-(2-((3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester , focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a triphosphoric acid backbone with a pyrimidine derivative attached through a methoxyethyl linker. Its structure can be depicted as follows:

Triphosphoric AcidP(2 3 4 dihydro 2 4 dioxo 1 2H pyrimidinyl methoxy)ethylester\text{Triphosphoric Acid}-P-(2-\text{ 3 4 dihydro 2 4 dioxo 1 2H pyrimidinyl }-\text{methoxy})-\text{ethyl}-\text{ester}

This unique structure is hypothesized to enhance its bioactivity through improved solubility and cellular uptake.

Antiviral Activity

Phosphonates and phosphonate prodrugs have shown significant antiviral properties. For instance, phosphonates are known to inhibit various viruses such as Hepatitis C and Influenza A. The triphosphoric acid derivative may exhibit similar antiviral mechanisms due to the presence of the pyrimidine moiety which is often associated with nucleoside analogs that target viral polymerases .

Antitumor Activity

Studies have indicated that compounds with phosphonate groups can possess antitumor activity. For example, certain phosphonates have been evaluated for their cytotoxic effects against cancer cell lines using assays like MTT . The triphosphoric acid derivative's structure suggests potential interactions with DNA or RNA synthesis pathways, possibly leading to cytotoxic effects in rapidly dividing cancer cells.

The proposed mechanisms of action for the triphosphoric acid derivative include:

  • Inhibition of Nucleotide Synthesis : The compound may interfere with nucleotide metabolism, inhibiting the proliferation of viral and cancerous cells.
  • Cell Membrane Permeability : Modifications in the chemical structure enhance membrane permeability, facilitating better cellular uptake and efficacy .
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in viral replication or tumor cell metabolism.

Case Studies and Research Findings

  • Antiviral Efficacy : A study explored the antiviral efficacy of phosphonate derivatives against Hepatitis B virus (HBV). The results indicated that modifications in the phosphonate structure led to enhanced bioavailability and reduced toxicity profiles .
  • Cytotoxicity Assessment : In vitro studies on similar compounds demonstrated IC50 values ranging from 9.14 to 27.97 μg/mL against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) . This suggests that the triphosphoric acid derivative could exhibit comparable cytotoxicity.
  • Pharmacokinetic Studies : Research on prodrugs derived from phosphonates revealed that structural modifications significantly improved pharmacokinetic properties such as absorption and distribution . These findings could be applicable to the triphosphoric acid derivative.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeCell Line/OrganismIC50 (μg/mL)Reference
AntiviralViral ReplicationHBVNot specified
AntitumorMTT AssayA5499.14
AntitumorMTT AssayMCF-715.15
Enzyme InhibitionEnzyme AssayVariousNot specified

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing triphosphoric acid derivatives with pyrimidinyl moieties?

  • Methodological Answer : A multi-step synthesis approach is typically employed. First, prepare the pyrimidinylmethoxyethyl intermediate via nucleophilic substitution between 3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinylmethanol and a bromoethylphosphoric acid precursor. Subsequent phosphorylation using triphosphoric acid derivatives (e.g., PCl₃ or POCl₃) under anhydrous conditions can yield the target compound. Purification via column chromatography (silica gel, gradient elution with chloroform/methanol) is critical to isolate the ester .
  • Key Considerations : Monitor reaction progress using TLC and ensure anhydrous conditions to avoid hydrolysis of the phosphate ester bond.

Q. Which analytical techniques are most effective for characterizing triphosphoric acid esters with heterocyclic substituents?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrimidinyl and ethyl methoxy linker structure. ³¹P NMR is essential to verify phosphorylation and assess purity .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to determine molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity and detect degradation products .

Q. How can researchers evaluate the hydrolytic stability of triphosphoric acid esters under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 4.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC and characterize hydrolytic products (e.g., free pyrimidinylmethanol and phosphoric acid) using LC-MS. Compare degradation kinetics to structurally similar esters (e.g., triphenyl phosphate) to infer stability trends .

Advanced Research Questions

Q. How can computational modeling assist in predicting the biological activity of triphosphoric acid-pyrimidinyl conjugates?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or phosphatases). The pyrimidinyl-dione moiety may act as a hydrogen-bond acceptor, while the triphosphate group could mimic ATP-binding motifs.
  • QSAR Analysis : Correlate substituent effects (e.g., methoxy position on the pyrimidine ring) with bioactivity data from analogous compounds .
    • Data Contradiction Note : Discrepancies between predicted and observed activities may arise from solvation effects or unaccounted protein flexibility. Validate with in vitro assays.

Q. What experimental designs are optimal for resolving contradictions in reported bioactivity data for phosphorylated pyrimidine derivatives?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line, incubation time, ATP concentration).
  • Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with modified linker lengths or pyrimidine substituents to isolate critical pharmacophores.
  • Cross-Validation : Compare results across multiple assays (e.g., enzymatic inhibition vs. cellular proliferation) to distinguish direct target effects from off-target interactions .

Q. What are the challenges in assessing the environmental fate of triphosphoric acid esters, and how can they be addressed?

  • Methodological Answer :

  • Degradation Pathways : Use LC-MS/MS to identify metabolites in simulated environmental matrices (e.g., water, soil).
  • Ecotoxicity Screening : Employ Daphnia magna or algal growth inhibition assays. Note that phosphate esters may hydrolyze into less toxic metabolites, but persistent intermediates (e.g., pyrimidinyl derivatives) require quantification .

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